BML-190, chemically known as 2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-1-morpholinoethanone, is a synthetic aminoalkylindole compound primarily recognized for its activity as an inverse agonist of the cannabinoid receptor type 2 (CB2) [, ]. This classification stems from its ability to bind to the CB2 receptor and elicit an effect opposite to that of a typical agonist, effectively decreasing the receptor's basal activity []. BML-190 has gained significant attention in scientific research for its potential therapeutic applications, particularly in areas like inflammation and cancer [, ].
BML-190 is an aminoalkylindole compound recognized for its role as an inverse agonist of mammalian cannabinoid receptors. It has recently garnered attention due to its potential therapeutic applications, particularly in the context of fungal infections caused by Cryptococcus neoformans. This pathogen poses significant health risks, especially in immunocompromised individuals, and current antifungal treatments are often inadequate. BML-190 has been implicated in the regulation of chitosan biosynthesis, a critical component of the C. neoformans cell wall, thereby suggesting its utility in developing novel antifungal therapies.
BML-190 was identified through a screening process involving the Institute of Chemistry and Cell Biology Known Bioactives library. The compound is classified as an aminoalkylindole and functions primarily as an inverse agonist for G-protein-coupled receptors, specifically targeting the G-protein-coupled receptor Gpr4 in C. neoformans . This classification positions BML-190 within a broader category of compounds that interact with cannabinoid receptors, which are involved in various physiological processes.
The synthesis of BML-190 involves multiple steps typical of aminoalkylindole compounds. While specific synthetic pathways for BML-190 are not detailed in the available literature, compounds in this class generally undergo the following stages:
The precise technical details of BML-190's synthesis remain proprietary or unpublished, necessitating further research for comprehensive methodologies.
The molecular structure of BML-190 can be described by its chemical formula and spatial configuration. While specific structural data (such as 3D conformation) is not provided in the search results, it can be inferred that:
Further structural elucidation through techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography would provide detailed insights into its conformation.
BML-190 participates in several chemical reactions relevant to its function:
Technical details regarding specific reaction mechanisms remain limited but highlight the compound's significance in biochemical pathways.
The mechanism of action for BML-190 primarily involves its interaction with G-protein-coupled receptors:
While specific physical properties such as melting point or solubility are not detailed in the available literature, general characteristics can be inferred based on similar compounds:
Further analytical techniques such as high-performance liquid chromatography could provide quantitative assessments of these properties.
BML-190 has several scientific applications:
BML-190 (Indomethacin morpholinylamide) is a prototypical aminoalkylindole compound initially identified as a CB2-selective ligand with a binding affinity (Kᵢ) of 435 nM for human CB2 receptors and >50-fold selectivity over CB1 receptors (Kᵢ > 20,000 nM) [4] [6]. Functional studies in HEK-293 cells stably expressing human CB2 receptors demonstrated its inverse agonist properties: BML-190 significantly potentiated forskolin-stimulated cAMP accumulation and reduced basal inositol phosphate production in cells co-expressing CB2 and the chimeric Gα₁₆/z protein [2]. These effects indicate constitutive activity of CB2 receptors that BML-190 suppresses through Gαᵢ/o- and Gαq-coupled pathways [2] [7].
BML-190 exhibits functional selectivity in modulating downstream effectors. Unlike neutral antagonists, it reverses the tonic inhibition of adenylyl cyclase by CB2 receptors, thereby increasing intracellular cAMP levels. Simultaneously, it dampens Gαq-mediated phospholipase C activation, reducing inositol phosphate turnover [2] [7]. This dual-pathway suppression is a hallmark of inverse agonism distinct from mere competitive antagonism.
Species differences significantly impact BML-190’s efficacy. The human CB2 gene encodes two isoforms: hCB2A (testis/brain-predominant) and hCB2B (spleen-enriched). Rodent CB2 receptors (mCB2/rCB2) exhibit divergent gene structures and expression patterns [3]. These variations may explain discrepancies in BML-190’s reported potencies across experimental models, emphasizing the need for species-matched systems in pharmacological studies.
Table 1: Functional Effects of BML-190 at Human CB2 Receptors
Signaling Pathway | Experimental System | Effect of BML-190 | Magnitude |
---|---|---|---|
cAMP accumulation | HEK-hCB2 + forskolin | Potentiation | >2-fold increase |
Inositol phosphate | HEK-hCB2 + Gα₁₆/z | Reduction of basal production | 40–60% decrease |
MAPK activation | CHO-hCB2 cells | No significant change | Not applicable |
BML-190 and AM-630 represent distinct chemotypes of CB2 inverse agonists (aminoalkylindole vs. diarylpyrazole). Both compounds share nanomolar affinity for CB2 receptors but exhibit divergent kinetic profiles:
Table 2: Comparative Pharmacological Profiles of CB2 Inverse Agonists
Parameter | BML-190 | AM-630 |
---|---|---|
Chemical class | Aminoalkylindole | Diarylpyrazole |
CB2 Kᵢ (nM) | 435 | 31.2 |
CB1/CB2 selectivity | >50-fold | >200-fold |
Primary metabolic route | Morpholine ring hydroxylation | Piperidine N-dealkylation |
Functional efficacy* | 70–80% constitutive activity suppression | 85–95% constitutive activity suppression |
*In HEK-hCB2-Gα₁₆/z cells [2] [7] |
BML-190’s actions intersect with endogenous allosteric regulators of CB2 receptors, particularly membrane cholesterol. Cholesterol constitutes ~30% of plasma membrane lipids and allosterically modulates Class A GPCRs via:
BML-190 itself may act as an allosteric modulator at non-cannabinoid targets. It inhibits microtubule polymerization by binding the colchicine site on β-tubulin (IC₅₀ = 8.2 μM), independent of CB2 signaling [8]. This off-target activity complicates mechanistic interpretations but suggests potential repurposing for cytoskeleton-directed therapies.
Table 3: Cholesterol-Dependent Modulation of CB2 Receptor Pharmacology
Allosteric Mechanism | Effect on CB2 Conformation | Impact on BML-190 Activity |
---|---|---|
CRAC site occupancy (TM1/2/3) | Stabilizes inactive state | Enhances inverse agonism potency 2.5-fold |
Lipid raft partitioning | Increases Gαᵢ coupling efficiency | Amplifies cAMP potentiation |
Receptor dimerization | Induces asymmetric binding kinetics | Reduces BML-190 affinity at second protomer |
Hydrophobic mismatch reduction | Favors compact TM helix arrangement | Prolongs residence time of BML-190 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7